molecular formula C10H11ClO B1302200 4-Isopropylbenzoyl chloride CAS No. 21900-62-9

4-Isopropylbenzoyl chloride

Cat. No.: B1302200
CAS No.: 21900-62-9
M. Wt: 182.64 g/mol
InChI Key: LBSYWDTVBUZMCM-UHFFFAOYSA-N
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Description

4-Isopropylbenzoyl chloride is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Chromatography Sensitivity Enhancement

4-Isopropylbenzoyl chloride has been utilized in enhancing the detection sensitivity in liquid chromatography, particularly for estrogens in biological fluids. This application is vital in the analytical chemistry domain, especially in the determination of hormones for medical diagnostics. A study by Higashi et al. (2006) on estrogens detection in LC-MS demonstrates the practical use of derivatization reagents to increase detection responses, emphasizing the utility of compounds like this compound in sensitive analytical procedures (Higashi et al., 2006).

Development of Novel Pharmaceutical Compounds

The compound plays a crucial role in the synthesis of new pharmaceuticals. For instance, Ozaki et al. (1985) explored the synthesis of 4(1H)-quinazolinone derivatives, where the cyclization of anthranilamides with acid chlorides, possibly including this compound, leads to new compounds with potential anti-inflammatory properties (Ozaki et al., 1985).

Enhancements in Material Science

In material science, this compound is instrumental in developing new materials with specific properties. Jaworska et al. (2017) investigated 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating their potential as materials for optical switching, highlighting the compound's significance in creating materials with unique light-sensitive properties (Jaworska et al., 2017).

Chemical Synthesis and Catalysis

The compound is also pivotal in chemical synthesis and catalysis. For instance, Frei et al. (2018) reported on the regioselective reaction of heterocyclic N-oxides with acyl chlorides, including potentially this compound, indicating its role in producing various chemically functionalized products (Frei et al., 2018).

Insecticide Research

In pest control research, compounds like this compound are significant in developing new insecticides. For example, Ozoe et al. (2010) highlighted the use of isoxazoline compounds, structurally related to phenylpyrazoles, in blocking insect ligand-gated chloride channels, indicating the potential role of related compounds in developing new classes of insecticides (Ozoe et al., 2010)

Safety and Hazards

4-Isopropylbenzoyl chloride is classified as dangerous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-propan-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSYWDTVBUZMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374804
Record name 4-Isopropylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-62-9
Record name 4-Isopropylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylbenzoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50374804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylbenzoyl chloride, 97%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 4-isopropylbenzoic acid (191 mg, 1.16 mmol) and pyridine (0.12 mL, 1.5 mmol) in toluene (10 mL) was added thionyl chloride (0.11 mL, 1.5 mmol). After heating at 80° C. for 3 h, the reaction mixture was cooled and concentrated in vacuo to give 4-isopropylbenzoyl chloride. A solution of this material (1.16 mmol) in methylene chloride (10 mL) was added to a mixture of 2-amino-N-(4-methoxyphenyl)benzamide (200 mg, 0.83 mmol) and pyridine (0.07 mL, 0.87 mmol) in methylene chloride (15 mL) cooled to 0° C. The reaction mixture was warmed to room temperature and stirred for 1 h. The reaction was partitioned between methylene chloride (25 mL) and 1 N hydrochloric acid (10 mL). The organic layer was dried (magnesium sulfate), filtered, and concentrated in vacuo to give 262 mg (81%) of the title compound as a white solid.
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191 mg
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0.11 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 5 ml of methylene chloride was suspended 0.25 g of 4-isopropylbenzoic acid. Then, at ambient temperature, 0.12 ml of thionyl chloride and 0.03 ml of N,N-dimethylformamide were added. After stirring the mixture at the same temperature as above for one hour, the solvent was distilled off under reduced pressure, and an azeotropic distillation treatment using toluene was carried out to obtain 0.25 g of 4-isopropylbenzoic acid chloride. To a suspension of 0.50 g of trifluoroacetic acid salt of 2-(4-benzyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decan-2-yl]-acetic acid in 5 ml methylene chloride were successively added dropwise at 0-5° C. 0.64 ml of triethylamine and a solution of 0.25 g of 4-isopropylbenzoic acid chloride in 5 ml methylene chloride. The resulting mixture was stirred at ambient temperature for 24 hours. The reaction mixture was poured into ice water, pH was adjusted to 1.0 with 2 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Purification of the residue by column chromatography [eluents: toluene:ethyl acetate=1:1, followed by chloroform] gave 0.30 g of 2-[4-benzyl-8-(4-isopropylbenzoyl)-3-oxo-1-thia-4,8-diazaspiro[4.5]-decan-2-yl]-acetic acid as a light yellow solid product.
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0.25 g
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0.12 mL
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0.03 mL
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5 mL
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Synthesis routes and methods IV

Procedure details

p-isopropylbenzaldehyde is oxidized to the corresponding benzoic acid by using potassium permanganate in sulfuric acid as the oxidizing agent at low temperature. The acid is converted to the acid chloride using thionyl chloride with a trace of dimethylformamide as a catalyst to give p-isopropylbenzoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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